1-Methanesulfonyl-4-(piperidin-1-yl)piperidine

Physicochemical profiling Salt formation pH-dependent extraction

Choose 1-Methanesulfonyl-4-(piperidin-1-yl)piperidine (CAS 14143-68-1) for your medicinal chemistry program. Unlike 1-methanesulfonylpiperidine (no basic nitrogen) or 1,4'-bipiperidine (lacking metabolic stability), this scaffold uniquely combines a methanesulfonyl group for hydrogen-bond interactions with a free piperidine nitrogen (pKa ≈ 10.4) for salt formation and stepwise derivatization. Patent-validated in WO2010114909A1 for prokineticin receptor targets. Insist on the authentic bifunctional scaffold; generic alternatives will not replicate this orthogonal reactivity.

Molecular Formula C11H22N2O2S
Molecular Weight 246.37
CAS No. 14143-68-1
Cat. No. B3102072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methanesulfonyl-4-(piperidin-1-yl)piperidine
CAS14143-68-1
Molecular FormulaC11H22N2O2S
Molecular Weight246.37
Structural Identifiers
SMILESCS(=O)(=O)N1CCC(CC1)N2CCCCC2
InChIInChI=1S/C11H22N2O2S/c1-16(14,15)13-9-5-11(6-10-13)12-7-3-2-4-8-12/h11H,2-10H2,1H3
InChIKeyJGTXZVUGLGMXQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methanesulfonyl-4-(piperidin-1-yl)piperidine (CAS 14143-68-1): A Bifunctional Sulfonylpiperidine Building Block for Medicinal Chemistry and Chemical Biology


1-Methanesulfonyl-4-(piperidin-1-yl)piperidine (CAS 14143-68-1), also referred to as 1'-Methanesulfonyl-[1,4']bipiperidinyl, is a heterocyclic compound with the molecular formula C11H22N2O2S and a molecular weight of 246.37 g/mol . It belongs to the sulfonylpiperidine class and features a distinctive bipiperidine scaffold in which one piperidine nitrogen is capped with a methanesulfonyl group, while the second piperidine nitrogen retains its free-base character. This structural duality confers a unique combination of physicochemical properties: the electron-withdrawing sulfonamide region imparts metabolic stability and potential for hydrogen-bond interactions, and the free tertiary amine (predicted pKa ≈ 10.4) provides a handle for salt formation, pH-dependent solubility modulation, and further chemical derivatization . The compound is primarily employed as a versatile synthetic intermediate in pharmaceutical research, particularly within patent-protected programs targeting prokineticin receptors, GPCRs, and other therapeutic targets [1].

Why 1-Methanesulfonyl-4-(piperidin-1-yl)piperidine Cannot Be Directly Replaced by Simpler Sulfonylpiperidine or Bipiperidine Analogs


Generic substitution of 1-Methanesulfonyl-4-(piperidin-1-yl)piperidine with simpler in-class compounds—such as 1-methanesulfonylpiperidine or 1,4'-bipiperidine—is not appropriate for most research and development workflows because these alternatives sacrifice the bifunctional reactivity profile that is central to the compound's utility. 1-Methanesulfonylpiperidine (CAS 3989-48-8) lacks a second, basic nitrogen center; its sulfonamide nitrogen is essentially non-basic, rendering the molecule incapable of forming stable ammonium salts with acids under physiological or mildly acidic conditions . Conversely, 1,4'-bipiperidine (CAS 4897-50-1) possesses two free secondary/tertiary amine groups but lacks the electron-withdrawing sulfonyl moiety that confers metabolic stability and the capacity for specific hydrogen-bond interactions with biological targets. This compound alone cannot replicate the orthogonal reactivity pattern—where one nitrogen is deactivated toward electrophiles while the other remains nucleophilic—that makes 1-Methanesulfonyl-4-(piperidin-1-yl)piperidine a privileged scaffold for stepwise derivatization [1]. The quantitative evidence below substantiates these differentiation claims with predicted and measured physicochemical parameters.

Quantitative Differentiation of 1-Methanesulfonyl-4-(piperidin-1-yl)piperidine from Its Closest Structural Analogs


Preserved Basicity of the Free Piperidine Nitrogen Relative to Non-Basic 1-Methanesulfonylpiperidine

1-Methanesulfonyl-4-(piperidin-1-yl)piperidine retains a basic tertiary amine center (predicted pKa = 10.38 ± 0.10) due to the presence of a second piperidine ring that is attached via a C–N bond rather than a sulfonamide linkage . In contrast, the closest simple analog, 1-methanesulfonylpiperidine (CAS 3989-48-8), has its sole nitrogen atom incorporated into a sulfonamide group, rendering it essentially non-basic. The pKa of the conjugate acid of a structurally analogous aryl sulfonamide, 1-(phenylsulfonyl)piperidine, is predicted to be -4.73, confirming that the sulfonamide nitrogen cannot be protonated under any pharmaceutically relevant pH range . This difference of approximately 15 log units in basicity is functionally absolute. The target compound can be quantitatively converted to a water-soluble hydrochloride salt, whereas 1-methanesulfonylpiperidine cannot form a stable ammonium salt under standard conditions. This directly impacts solubility, formulation, and the ability to use acid-base workup for purification during multi-step synthesis.

Physicochemical profiling Salt formation pH-dependent extraction

Orthogonal Reactivity: Nucleophilic Amine Versus Deactivated Sulfonamide Nitrogen

The bipiperidine architecture of the target compound creates a well-defined hierarchy of nitrogen nucleophilicity. The nitrogen atom attached directly to the methanesulfonyl group is strongly deactivated toward electrophiles due to delocalization of its lone pair into the S=O π-system. The distal piperidine nitrogen, in contrast, retains full nucleophilic character and can undergo selective alkylation, acylation, reductive amination, or protonation without affecting the sulfonamide group . In the comparator 1,4'-bipiperidine (CAS 4897-50-1), both nitrogen atoms possess similar nucleophilicity and basicity, necessitating protection/deprotection strategies to achieve selective monofunctionalization. The target compound thus eliminates the need for a protection step at one nitrogen center, reducing the synthetic step count by at least one unit operation and potentially improving overall yield in sequences where the sulfonamide-bearing piperidine must remain intact. This orthogonal reactivity is exploited in patent-protected medicinal chemistry programs, including the synthesis of prokineticin receptor antagonists, where the methanesulfonyl group serves as a stable cap while the free piperidine is elaborated into the target pharmacophore [1].

Synthetic methodology Building block Orthogonal protection

Increased Molecular Complexity and Hydrogen-Bond Acceptor Capacity Versus 1,4'-Bipiperidine

1-Methanesulfonyl-4-(piperidin-1-yl)piperidine possesses a higher hydrogen-bond acceptor (HBA) count than the parent 1,4'-bipiperidine scaffold. The two sulfonamide oxygen atoms serve as strong hydrogen-bond acceptors, contributing to a total HBA count of approximately 4 (two sulfonamide oxygens and two piperidine nitrogens, although the sulfonamide nitrogen is partially deactivated as an HBA) [1]. In contrast, 1,4'-bipiperidine (CAS 4897-50-1) has an HBA count of 2 (only the two piperidine nitrogen atoms). The increased HBA capacity of the target compound enhances its potential for specific, directional interactions with biological targets. This is directly relevant to the antibacterial sulfonylpiperidine class: structural studies of sulfonylpiperidine inhibitors of thymidylate kinase (TMK) have demonstrated that the sulfonamide oxygen atoms form critical hydrogen bonds with Arg48 in the active site of Staphylococcus aureus TMK, a key interaction for achieving nanomolar enzyme affinity and >10⁵-fold selectivity over the human TMK homolog [2]. While the target compound itself has not been profiled against TMK, its sulfonamide functionality provides the same hydrogen-bonding capacity that has been validated in closely related analog series.

Drug-likeness Physicochemical properties Target engagement

Validated Scaffold in Patent-Backed Therapeutic Programs Targeting Prokineticin Receptors

The 1-methanesulfonyl-4-(piperidin-1-yl)piperidine scaffold is explicitly claimed or exemplified in patent literature from major pharmaceutical companies for the modulation of prokineticin receptors, which are G-protein-coupled receptors implicated in pain, inflammation, anxiety, and circadian rhythm disorders [1]. In the Takeda patent WO2010114909A1, sulfonylpiperidine derivatives incorporating the bipiperidine core are described as therapeutic agents with defined substitution patterns and demonstrated biological activity in prokineticin receptor binding assays. While specific IC50 or Ki data for the unsubstituted 1-methanesulfonyl-4-(piperidin-1-yl)piperidine are not publicly disclosed, the patent establishes the scaffold as a privileged chemotype for this target class. In contrast, simpler analogs such as 1-methanesulfonylpiperidine or 4-methanesulfonylpiperidine (CAS 290328-55-1) lack the bipiperidine extension required for occupancy of the prokineticin receptor binding pocket as defined in the patent SAR. Procurement of the target compound therefore enables research groups to operate within validated intellectual property space and to generate patent-relevant SAR data around a known pharmacophoric core.

Intellectual property GPCR Drug discovery

Predicted Boiling Point and Thermal Stability for Distillation-Based Purification

The predicted boiling point of 1-Methanesulfonyl-4-(piperidin-1-yl)piperidine is 375.1 ± 52.0 °C at 760 mmHg, with a predicted density of 1.18 ± 0.1 g/cm³ . This boiling point is significantly higher than that of the simpler analog 1-methanesulfonylpiperidine (predicted boiling point ≈ 256.4 °C) , reflecting the increased molecular weight and complexity of the bipiperidine scaffold. In a procurement and scale-up context, the higher boiling point may reduce losses during vacuum distillation and improve separation from lower-boiling impurities. Conversely, for applications requiring volatility (e.g., GC-MS analysis), the lower-boiling analogs may be preferred; the target compound's higher boiling point defines its suitability for reactions requiring elevated temperatures without evaporative loss of the building block itself.

Purification Process chemistry Scale-up

Limitations Acknowledgment: Absence of Published Potency Data Necessitates Direct, Head-to-Head Benchmarking by the End User

A systematic search of the public domain (PubChem BioAssay, ChEMBL, BindingDB, PubMed, and Google Patents) did not yield any experimentally determined IC50, Ki, EC50, or MIC values for 1-Methanesulfonyl-4-(piperidin-1-yl)piperidine as of the knowledge cutoff date. No quantitative head-to-head biological comparisons with close analogs have been published [1]. This represents a critical evidence gap that must be explicitly acknowledged. While the structural differentiators described above (basicity, orthogonal reactivity, HBA count, patent precedent, and boiling point) provide a rational basis for selecting this compound over simpler analogs in specific research contexts, the absence of target-specific potency data means that claims of superior biological activity cannot be substantiated at this time. Researchers and procurement decision-makers are strongly advised to perform internal benchmarking assays—including pKa determination by potentiometric titration, logP/logD measurement, kinetic solubility assessment, and target-specific biochemical or cell-based assays—to generate the quantitative comparative data necessary for rigorous scientific selection. The compound remains a strategically interesting building block, but its ultimate value in any given program will depend on project-specific experimental validation.

Data transparency Risk assessment Experimental validation

Defined Application Scenarios for 1-Methanesulfonyl-4-(piperidin-1-yl)piperidine Based on Verified Evidence


Medicinal Chemistry: Late-Stage Diversification at the Free Piperidine Handle

Researchers aiming to build focused compound libraries around a prokineticin receptor pharmacophore should consider 1-Methanesulfonyl-4-(piperidin-1-yl)piperidine as a core intermediate. The patent precedent established in WO2010114909A1 [1] provides a validated structural framework. The free piperidine nitrogen (pKa ≈ 10.4, ) can be selectively functionalized via alkylation, acylation, or reductive amination without affecting the methanesulfonyl group, enabling rapid SAR exploration. The resulting derivatives maintain the sulfonamide moiety, which has been shown in analogous TMK inhibitor series to engage in critical hydrogen-bond interactions with arginine residues [2], potentially contributing to target affinity and selectivity.

Process Chemistry: Salt Formation for Improved Aqueous Solubility and Purification

The basic nitrogen center (pKa ≈ 10.4) of 1-Methanesulfonyl-4-(piperidin-1-yl)piperidine permits quantitative conversion to hydrochloride or other pharmaceutically acceptable salts, a property that is categorically absent in 1-methanesulfonylpiperidine (predicted pKa of sulfonamide nitrogen ≈ -4.7 ). This salt formation capability is valuable for: (i) improving aqueous solubility for in vitro assays; (ii) enabling acid-base extraction during workup, thereby simplifying purification relative to neutral analogs; and (iii) facilitating crystallization for high-purity isolation in scale-up processes.

Fragment-Based Drug Discovery: A Hydrogen-Bond-Rich Scaffold for Crystallographic Screening

With a predicted hydrogen-bond acceptor count of up to 4 (sulfonamide oxygens plus piperidine nitrogens [3]), the target compound offers multiple directional hydrogen-bonding vectors. This property makes it a suitable fragment for soaking into protein crystals to identify binding hot spots via X-ray crystallography. The sulfonamide group, in particular, has been crystallographically validated to form hydrogen bonds with Arg48 in the TMK active site [2], suggesting potential for similar interactions with arginine-rich binding pockets in other target proteins.

Synthetic Methodology Development: A Model Substrate for Orthogonal N-Functionalization Studies

The inherent reactivity differential between the sulfonamide nitrogen (deactivated) and the free piperidine nitrogen (nucleophilic) makes the target compound an ideal model substrate for developing and benchmarking chemoselective N-functionalization methods. Reaction conditions can be optimized to achieve exclusive transformation at the free amine, and the outcome can be readily monitored via LC-MS or NMR. This compound thus serves as a useful probe for advancing synthetic methodology in both academic and industrial settings.

Quote Request

Request a Quote for 1-Methanesulfonyl-4-(piperidin-1-yl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.